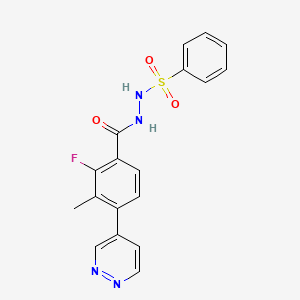
N'-(benzenesulfonyl)-2-fluoro-3-methyl-4-pyridazin-4-ylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MW-2474 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. Specific details on the synthetic routes are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of MW-2474 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
MW-2474 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
MW-2474 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Lysine Acetyltransferase in various biochemical pathways.
Biology: Employed in cellular studies to understand the effects of histone acetylation on gene expression.
Industry: Utilized in the development of new therapeutic agents targeting epigenetic modifications.
Mechanism of Action
MW-2474 exerts its effects by inhibiting Lysine Acetyltransferase (KAT6A), which leads to reduced acetylation of histones. This inhibition affects gene expression by altering chromatin structure, ultimately inducing cellular senescence and inhibiting cancer cell proliferation . The molecular targets and pathways involved include the acetylation sites on histone proteins and the downstream signaling pathways that regulate cell cycle and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of MW-2474
MW-2474 is unique due to its high potency and specificity for Lysine Acetyltransferase (KAT6A). Its ability to induce cellular senescence makes it a promising candidate for anti-cancer therapy, distinguishing it from other epigenetic modulators .
Properties
Molecular Formula |
C18H15FN4O3S |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N'-(benzenesulfonyl)-2-fluoro-3-methyl-4-pyridazin-4-ylbenzohydrazide |
InChI |
InChI=1S/C18H15FN4O3S/c1-12-15(13-9-10-20-21-11-13)7-8-16(17(12)19)18(24)22-23-27(25,26)14-5-3-2-4-6-14/h2-11,23H,1H3,(H,22,24) |
InChI Key |
CJPWOMPVOTZBOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(=O)NNS(=O)(=O)C2=CC=CC=C2)C3=CN=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



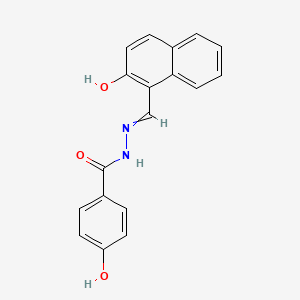
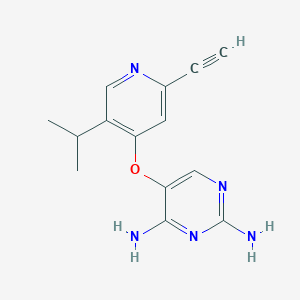
![heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11932014.png)
![(8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de] phthalazin-3(7H)-one](/img/structure/B11932021.png)
![(3aR,4S,9bS)-8-bromo-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B11932023.png)
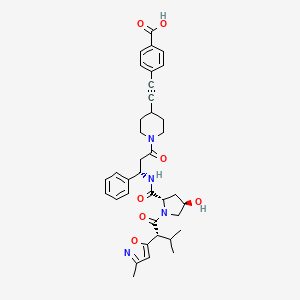
![2-[(3S,4R)-3-hydroxyoxan-4-yl]-5-methyl-6-[[4-(1,3-oxazol-4-yl)phenyl]methyl]-3H-isoindol-1-one](/img/structure/B11932027.png)


![(3E)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B11932061.png)
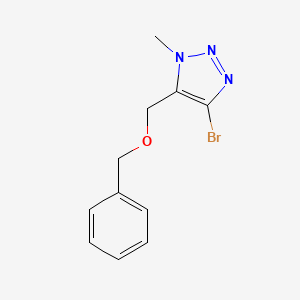
![5-[(2S,5R)-5-methyl-4-propylmorpholin-2-yl]pyridin-2-amine](/img/structure/B11932079.png)

